EPZ011989 trifluoroacetate

EZH2 Biochemical Assay Ki

EPZ011989 trifluoroacetate delivers Ki <3 nM against wild-type and Y646 mutant EZH2 with >15-fold selectivity over EZH1 and >3000-fold over other HMTs—eliminating EZH1 off-target confounding seen with dual inhibitors. Superior oral bioavailability and metabolic stability enable robust in vivo tumor growth inhibition, validated in B-cell lymphoma and pediatric rhabdoid tumor models. Alkyne functionality supports CuAAC click chemistry for target engagement studies.

Molecular Formula C37H52F3N5O6
Molecular Weight 719.8 g/mol
Cat. No. B607351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ011989 trifluoroacetate
SynonymsEPZ011989 TFA salt;  EPZ011989 TFA;  EPZ 011989 TFA;  EPZ-011989 TFA; 
Molecular FormulaC37H52F3N5O6
Molecular Weight719.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H51N5O4.C2HF3O2/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42;3-2(4,5)1(6)7/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42);(H,6,7)
InChIKeyJAUQBEFSKUVFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EPZ011989 Trifluoroacetate: A Potent, Orally Bioavailable, and Metabolically Stable EZH2 Inhibitor for Cancer and Epigenetics Research Procurement


EPZ011989 trifluoroacetate (CAS: 1598383-41-5) is the trifluoroacetate salt form of EPZ011989, a potent, selective, and orally bioavailable inhibitor of the protein methyltransferase Enhancer of Zeste Homolog 2 (EZH2), a key catalytic component of the polycomb repressive complex 2 (PRC2) responsible for histone H3 lysine 27 trimethylation (H3K27me3) [1]. The compound is a member of the pyridone-benzamide class of SAM-competitive EZH2 inhibitors and is characterized by an inhibition constant (Ki) of <3 nM for both wild-type and Y646 mutant EZH2, alongside robust selectivity (>3000-fold) over a panel of other histone methyltransferases [2]. Its trifluoroacetate salt form enhances solubility for research use, while the presence of an alkyne group enables click chemistry applications .

EPZ011989 Trifluoroacetate Procurement Rationale: Why In-Class Substitution with Other EZH2 Inhibitors is Not Scientifically Equivalent


The EZH2 inhibitor class exhibits substantial heterogeneity in key scientific selection parameters, including biochemical potency, EZH2/EZH1 selectivity, metabolic stability, oral bioavailability, and in vivo efficacy. As shown in comparative data, while some compounds like UNC1999 or GSK126 possess in vivo activity, they lack the combined profile of robust oral bioavailability, high metabolic stability, and potent, selective EZH2 inhibition seen with EPZ011989 [1][2]. For example, UNC1999 is a dual EZH2/1 inhibitor with only 5-fold selectivity for EZH2 over EZH1, whereas EPZ011989 maintains >15-fold selectivity, which is critical for experiments requiring clean EZH2-specific readouts [3]. Furthermore, the metabolic instability of earlier compounds like EPZ005687 (non-orally bioavailable) renders them unsuitable for in vivo studies where EPZ011989 excels [4]. Substituting EPZ011989 trifluoroacetate with an alternative EZH2 inhibitor risks introducing confounding factors related to off-target activity (EZH1), poor pharmacokinetic properties, or insufficient in vivo efficacy, thereby compromising experimental reproducibility and data interpretation.

EPZ011989 Trifluoroacetate Quantitative Evidence for Differentiated Scientific Selection


Superior Biochemical Potency of EPZ011989 Compared to Early-Generation EZH2 Inhibitor EPZ005687

EPZ011989 exhibits a biochemical Ki of <3 nM against EZH2, representing a substantial improvement over the predecessor compound EPZ005687, which has a reported IC50 of 54 nM for wild-type EZH2 [1][2]. This difference underscores the advanced optimization of the pyridone-benzamide scaffold in EPZ011989, which translates to enhanced target engagement at lower concentrations [1].

EZH2 Biochemical Assay Ki

EPZ011989 Trifluoroacetate Exhibits Higher Selectivity for EZH2 over EZH1 Compared to Dual EZH2/1 Inhibitor UNC1999

EPZ011989 is a highly specific EZH2 inhibitor with a >15-fold selectivity over EZH1, a closely related histone methyltransferase [1]. In contrast, the dual EZH2/1 inhibitor UNC1999 displays only a 5-fold selectivity for EZH2 over EZH1 [2]. This lower selectivity can confound results in assays where EZH1 activity is biologically relevant. EPZ011989 provides a cleaner, more EZH2-specific chemical probe.

EZH2 Selectivity EZH1

EPZ011989 Trifluoroacetate Demonstrates Superior Broad-Spectrum Histone Methyltransferase Selectivity Profile Relative to GSK126

EPZ011989 exhibits >3000-fold selectivity over a panel of 20 other histone methyltransferases (HMTs) tested, a key indicator of its high target specificity . In comparison, GSK126, another well-known EZH2 inhibitor, demonstrates >1000-fold selectivity over a similar panel of 20 HMTs . This quantitative difference highlights EPZ011989's superior off-target profile within the HMT family.

EZH2 HMT Selectivity Off-target

EPZ011989 Trifluoroacetate Enables Oral In Vivo Dosing with Robust Anti-Tumor Activity, a Feature Absent in Non-Oral EZH2 Inhibitors Like EPZ005687

EPZ011989 is orally bioavailable and demonstrates significant tumor growth inhibition in a mouse xenograft model of human B cell lymphoma at doses of 250 and 500 mg/kg administered orally (p.o.) [1]. In contrast, the predecessor compound EPZ005687 is not orally bioavailable and lacks in vivo activity [2]. This critical distinction makes EPZ011989 the tool of choice for animal studies where oral gavage is the preferred or required route of administration.

EZH2 In Vivo Oral Bioavailability

EPZ011989 Trifluoroacetate Demonstrates Enhanced Metabolic Stability Relative to First-Generation EZH2 Inhibitors, Predicting Superior In Vivo Pharmacokinetics

EPZ011989 exhibits low predicted hepatic clearance across species, with microsomal clearance values of 6 mL/min/kg in human, <10 mL/min/kg in rat, and <10 mL/min/kg in mouse [1]. This metabolic stability profile is a key differentiator from earlier EZH2 inhibitors like EPZ005687, which lacked oral bioavailability and in vivo activity partly due to poor metabolic stability [2]. The favorable clearance data supports its reliable oral bioavailability and consistent in vivo target engagement.

EZH2 Metabolic Stability Microsomal Clearance

EPZ011989 Trifluoroacetate: Recommended Scientific and Preclinical Application Scenarios Based on Differentiated Evidence


In Vivo Target Validation and Efficacy Studies in B-Cell Lymphoma Xenograft Models

Given its robust oral bioavailability and demonstrated significant tumor growth inhibition in mouse xenograft models of human B-cell lymphoma [1], EPZ011989 trifluoroacetate is optimally suited for in vivo target validation studies and preclinical efficacy assessments in this indication. Its favorable pharmacokinetic profile and ability to elicit methyl mark inhibition in vivo make it a superior tool over non-oral or less stable analogs for chronic oral dosing studies.

Investigating EZH2-Specific Biology with Minimized EZH1 Cross-Reactivity

The >15-fold selectivity for EZH2 over EZH1 [1], compared to dual inhibitors like UNC1999, positions EPZ011989 as the reagent of choice for experiments requiring clean, EZH2-specific inhibition. This includes studies aimed at dissecting EZH2-dependent gene silencing mechanisms versus those where EZH1 may play a compensatory or confounding role.

Combination Therapy Studies in Pediatric Rhabdoid Tumors

EPZ011989 has been shown to significantly prolong time to event in preclinical models of pediatric malignant rhabdoid tumors and, in some models, enhances the effect of standard-of-care chemotherapeutic agents like irinotecan and vincristine [1]. This evidence supports its procurement for advanced combination therapy studies in this challenging pediatric cancer setting, where single-agent activity is often insufficient.

Epigenetic Mechanism Studies Requiring Chemical Probe Click Chemistry

The presence of an alkyne group in EPZ011989 trifluoroacetate enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions [1]. This feature makes it a versatile tool for target engagement studies, pull-down assays to identify EZH2-interacting partners, and cellular imaging applications, providing utility beyond standard inhibition assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for EPZ011989 trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.